2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide is a chemical compound characterized by its molecular structure, which includes a chloro group, an ethyl group, and a hydroxyphenyl group attached to an acetamide backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with ethylamine and 3-hydroxyaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chloro-N-ethyl-N-(3-oxophenyl)acetamide.
Reduction: Formation of 2-amino-N-ethyl-N-(3-hydroxyphenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
2-Chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide is similar to other acetamide derivatives, such as 2-chloro-N-phenylacetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide. its unique combination of functional groups gives it distinct chemical and biological properties. For instance, the presence of the ethyl group and the hydroxyphenyl group can influence its reactivity and binding affinity compared to other compounds.
Comparison with Similar Compounds
2-Chloro-N-phenylacetamide
2-Chloro-N-(4-hydroxyphenyl)acetamide
2-Chloro-N-(2-hydroxyphenyl)acetamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-12(10(14)7-11)8-4-3-5-9(13)6-8/h3-6,13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCOAUJTDKIQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.